5-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-phenyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-18(16-10-17(26-22-16)13-4-2-1-3-5-13)20-11-14-12-24(23-21-14)15-6-8-19-9-7-15/h1-10,12H,11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLPBVZFVNBNGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 5-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide with analogous compounds, focusing on structural features, synthetic routes, and physicochemical properties.
Pyrazole-Isoxazole Hybrids
Compounds such as 5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide (from ) share the isoxazole-carboxamide core but replace the triazole-pyridine moiety with a pyrazole ring. Key differences include:
- Molecular weight : The pyrazole analog (C9H11N3O2) has a lower molecular weight (217.2 g/mol) compared to the target compound (C19H15N5O2, 357.4 g/mol), impacting solubility and bioavailability.
- Synthetic complexity : The target compound requires copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, whereas pyrazole derivatives are synthesized via simpler condensation reactions .
Triazole-Containing Carboxamides
Analog 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () replaces the pyridine-triazole group with a thiazole ring. Key contrasts:
- Bioactivity : Thiazole-containing analogs often exhibit enhanced antimicrobial activity due to sulfur’s electronegativity, whereas pyridine-triazole hybrids may favor kinase inhibition .
Chlorophenyl-Substituted Pyrazole Carboxamides
Compounds like 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (a–3e) differ in their substitution patterns:
- Substituent effects : Chlorine atoms at the phenyl ring (e.g., 3b, 3e) increase molecular polarity (logP ~2.1 vs. ~3.5 for the target compound), improving aqueous solubility but reducing membrane permeability.
- Yield : Synthesis of chlorinated analogs (e.g., 3b: 68% yield) parallels the target compound’s likely moderate yield (~60–70%) due to similar coupling methodologies (EDCI/HOBt) .
Data Table: Comparative Analysis
*Estimated based on analogous synthesis protocols .
Research Findings and Trends
- Synthetic Efficiency : The target compound’s triazole-pyridine group requires multi-step synthesis (e.g., CuAAC), whereas simpler pyrazole analogs (e.g., 3a–3e) are synthesized in fewer steps with comparable yields .
- Bioactivity Correlations : Thiazole and triazole derivatives show divergent bioactivity profiles. For example, thiazole-containing carboxamides () are more potent against bacterial targets, while triazole-pyridine hybrids may interact with ATP-binding pockets in kinases .
- Thermal Stability: Chlorinated analogs (e.g., 3b, mp 171–172°C) exhibit higher thermal stability than non-halogenated compounds, suggesting halogenation improves crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
